

Boc-L-isoleucine methyl ester CAS number

17901-01-8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-L-isoleucine methyl ester*

Cat. No.: *B558291*

[Get Quote](#)

An In-depth Technical Guide to **Boc-L-isoleucine Methyl Ester** (CAS: 17901-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-isoleucine methyl ester, with the CAS number 17901-01-8, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and biotechnology.^[1] This compound incorporates two key protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus and a methyl ester at the C-terminus. The Boc group provides temporary protection of the alpha-amino functionality, which is crucial for the stepwise elongation of peptide chains. It is stable under various coupling conditions but can be selectively removed under mild acidic conditions.^{[2][3]} The methyl ester protects the carboxylic acid, preventing unwanted side reactions.

This technical guide provides a comprehensive overview of **Boc-L-isoleucine methyl ester**, including its physicochemical properties, synthesis protocols, key applications, spectroscopic data, stability profile, and handling guidelines.

Physicochemical Properties

Boc-L-isoleucine methyl ester is a colorless liquid at room temperature.^{[1][4]} Its properties are summarized in the table below, providing essential data for its use in a laboratory setting.

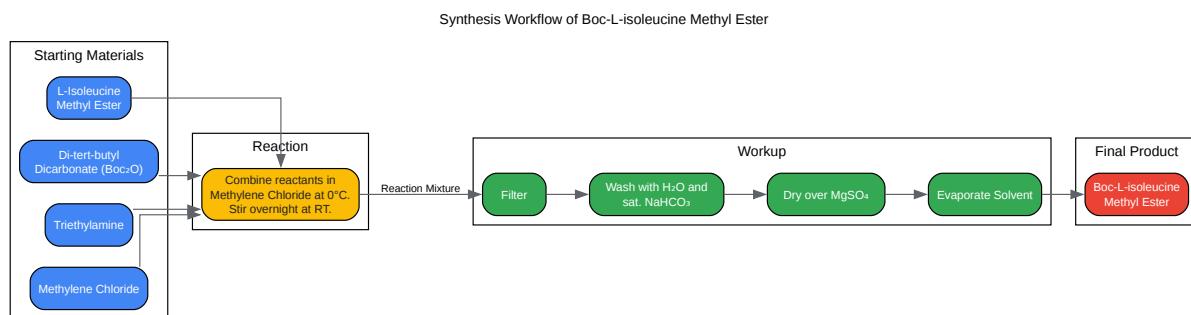
Property	Value	Reference(s)
CAS Number	17901-01-8	[1] [5]
Molecular Formula	C ₁₂ H ₂₃ NO ₄	[1] [4]
Molecular Weight	245.32 g/mol	[1] [4] [5]
Appearance	Colorless liquid	[1] [4]
IUPAC Name	methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxy carbonyl amino]pentanoate	[5]
Synonyms	Boc-L-Ile-OMe, N-Boc-L-isoleucine Methyl Ester, Methyl (tert-butoxycarbonyl)-L-isoleucinate	[1] [5]
Optical Rotation	$[\alpha] = -15 \pm 2^\circ$ (c=1 in MeOH)	[1]
Purity (Typical)	≥ 99% (HPLC)	[1]
Storage Conditions	2-8 °C	[1] [4]

Synthesis of Boc-L-isoleucine Methyl Ester

The most common method for synthesizing **Boc-L-isoleucine methyl ester** involves the protection of the amino group of L-isoleucine methyl ester with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-Boc Protection

This protocol describes the synthesis of **Boc-L-isoleucine methyl ester** from L-isoleucine methyl ester and di-tert-butyl dicarbonate.[\[6\]](#)


Materials:

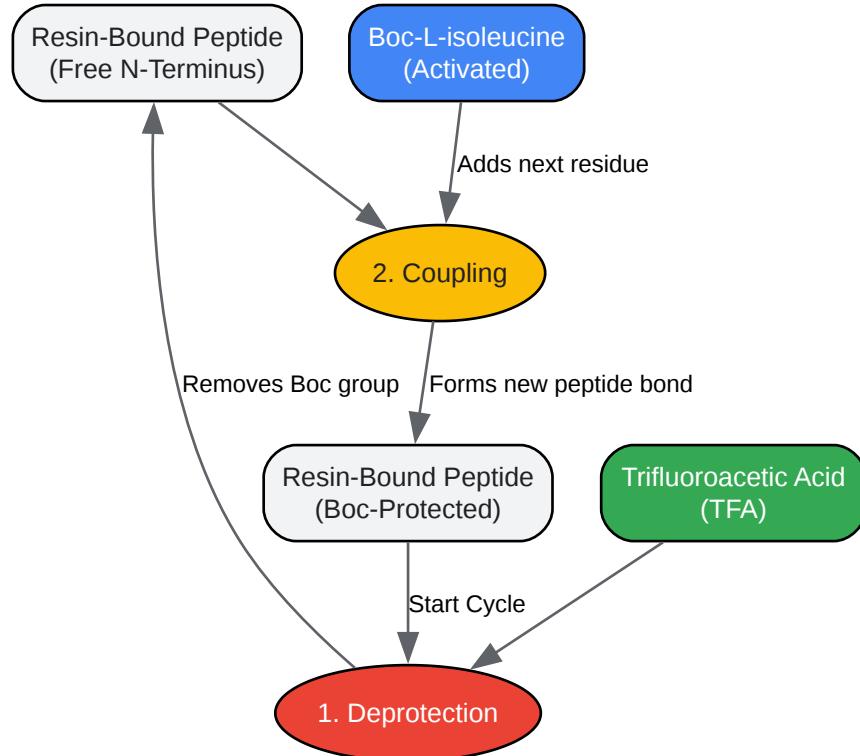
- L-isoleucine methyl ester (1 equivalent)

- Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
- Triethylamine (Et₃N) (1 equivalent)
- Methylene chloride (DCM)
- Water
- Saturated sodium bicarbonate solution
- Magnesium sulfate (MgSO₄)

Procedure:

- Prepare a solution of L-isoleucine methyl ester (1 eq.) and triethylamine (1 eq.) in methylene chloride.
- Cool the mixture to 0 °C in an ice bath.
- Prepare a separate solution of di-tert-butyl dicarbonate (1 eq.) in methylene chloride.
- Add the di-tert-butyl dicarbonate solution dropwise to the cooled L-isoleucine methyl ester mixture.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Filter the mixture to remove any solids.
- Wash the filtrate successively with water and a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the final product, **Boc-L-isoleucine methyl ester**, as an oil.^[6]

[Click to download full resolution via product page](#)


Synthesis Workflow of **Boc-L-isoleucine Methyl Ester**

Applications in Research and Development

Boc-L-isoleucine methyl ester is a crucial building block in modern organic and medicinal chemistry.[\[1\]](#)

- Peptide Synthesis: It is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS).[\[1\]](#)[\[7\]](#) The Boc group serves as a temporary protecting group for the N-terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[\[1\]](#)
- Drug Development: This derivative is integral to the design and synthesis of peptide-based drugs.[\[1\]](#) Peptidomimetics and other complex molecules incorporating this moiety are explored for various therapeutic targets.
- Biotechnology and Protein Engineering: It is used to modify proteins, potentially enhancing their stability, activity, or other functional properties for biopharmaceutical applications.[\[1\]](#)

Role in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

[Click to download full resolution via product page](#)

Role in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Spectroscopic Analysis

Spectroscopic data is essential for the verification of the structure and purity of **Boc-L-isoleucine methyl ester**.

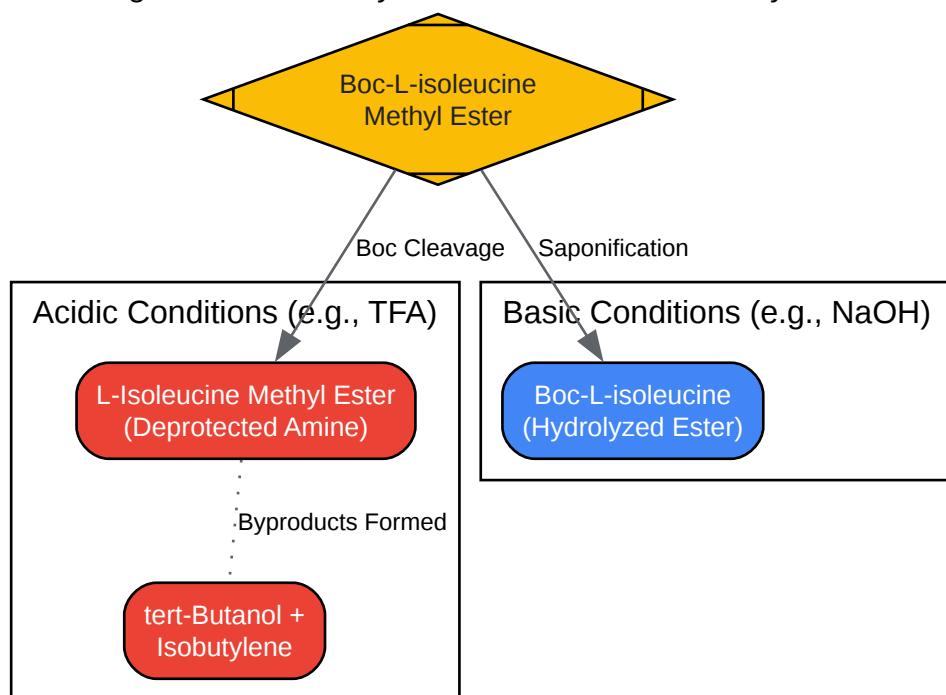
¹H NMR Spectroscopy

Proton NMR provides information on the hydrogen atoms within the molecule. A published synthesis protocol reports the following characteristic peaks for a sample in CDCl₃.^[6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.03	Doublet (d)	1H	NH
4.17	Doublet of doublets (dd)	1H	α -CH
3.70	Singlet (s)	3H	O-CH ₃ (methyl ester)
1.43	Singlet (s)	9H	(CH ₃) ₃ -C (Boc group)
0.92	Doublet (d)	6H	Side chain CH ₃ groups

¹³C NMR and Mass Spectrometry

While specific experimental spectra for **Boc-L-isoleucine methyl ester** are not readily available in all databases, ¹³C NMR and mass spectrometry are standard characterization techniques. For the related compound Boc-L-isoleucine, characteristic ¹³C NMR peaks include signals for the carbonyl carbons (ester and carbamate), the quaternary Boc carbon, and the aliphatic carbons of the isoleucine side chain.^[8] Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight.


Stability, Storage, and Handling

Stability Profile

The stability of **Boc-L-isoleucine methyl ester** is dictated by its protecting groups. This profile is analogous to other Boc-protected amino acid esters like Boc-L-leucine methyl ester.^[2]

- Acidic Conditions: The Boc group is labile in the presence of strong acids, such as trifluoroacetic acid (TFA). This property is exploited for its removal during peptide synthesis.
[\[2\]](#)
- Basic and Neutral Conditions: The compound is generally stable under neutral and basic conditions. However, prolonged exposure to strong bases can lead to the hydrolysis (saponification) of the methyl ester group.[\[2\]](#)

Degradation Pathways of Boc-L-isoleucine Methyl Ester

[Click to download full resolution via product page](#)*Degradation Pathways of **Boc-L-isoleucine Methyl Ester***

Storage and Handling

- Storage: For optimal stability and shelf-life, **Boc-L-isoleucine methyl ester** should be stored in a tightly sealed container in a refrigerator at 2-8 °C.[1][4] It should be protected from moisture.[9]
- Handling: Standard laboratory safety practices should be employed. Handle with gloves and use approved eye protection.[10] Work in a well-ventilated area to avoid inhalation.[10] If contact occurs, wash the affected area with soap and water.[10] For eye contact, flush with water as a precaution.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aapep.bocsci.com [aapep.bocsci.com]
- 5. Boc-L-isoleucine methyl ester | C12H23NO4 | CID 11791441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Boc-L-isoleucine methyl ester CAS number 17901-01-8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558291#boc-l-isoleucine-methyl-ester-cas-number-17901-01-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com